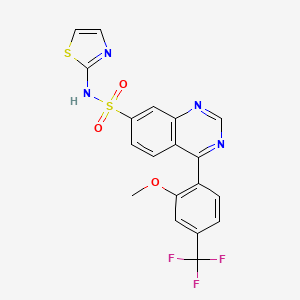
AM-2099
概要
説明
AM-2099は、電位依存性ナトリウムチャネルNav1.7の強力かつ選択的な阻害剤です。この化合物は、特に神経系疾患の研究において、科学研究において大きな可能性を示しています。 This compoundは、ヒトNav1.7に対して0.16マイクロモルの阻害濃度(IC50)を持っています .
準備方法
合成経路および反応条件
AM-2099の合成は、コア構造の調製から始まり、官能基の導入によって続くいくつかのステップを伴います。合成経路には通常、以下のステップが含まれます。
コア構造の形成: これは、2-メトキシ-4-(トリフルオロメチル)アニリンを、塩基の存在下で2-クロロキナゾリンと反応させて、4-(2-メトキシ-4-(トリフルオロメチル)フェニル)キナゾリンを形成することを含みます。
スルホンアミドの形成: コア構造は次に、クロロスルホン酸と反応させてスルホンアミド基を導入し、4-(2-メトキシ-4-(トリフルオロメチル)フェニル)キナゾリン-7-スルホンアミドを生成します。
チアゾール環の形成: 最終ステップは、スルホンアミドを2-アミノチアゾールと反応させてthis compoundを形成することを含みます
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。反応条件は、高収率と純度を確保するために最適化されています。 この化合物は通常、固体形で製造され、-20°Cで最大3年間保管することができます .
化学反応の分析
反応の種類
AM-2099は、以下を含むいくつかの種類の化学反応を受けます。
酸化: this compoundは、特定の条件下で酸化されて、様々な酸化された誘導体を形成することができます。
還元: この化合物は、還元されて、還元された誘導体を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
主な生成物
これらの反応から形成される主な生成物には、様々な酸化、還元、および置換されたthis compoundの誘導体が含まれます。
科学研究の応用
This compoundは、以下を含む広範囲の科学研究の応用を持っています。
化学: 電位依存性ナトリウムチャネルの特性を研究するためのツール化合物として使用されます。
生物学: 特に痛み経路を含む神経系疾患の研究で使用されます。
医学: 痛みやその他の神経系疾患の治療における潜在的な治療的応用について調査されています。
科学的研究の応用
AM-2099 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the properties of voltage-gated sodium channels.
Biology: Employed in the study of nervous system diseases, particularly those involving pain pathways.
Medicine: Investigated for its potential therapeutic applications in treating pain and other nervous system disorders.
Industry: Utilized in the development of new drugs targeting voltage-gated sodium channels
作用機序
AM-2099は、電位依存性ナトリウムチャネルNav1.7を選択的に阻害することによってその効果を発揮します。この阻害は、ニューロンへのナトリウムイオンの流入を阻止し、それによってニューロンの興奮性を低下させ、痛みのシグナル伝達を減少させます。this compoundの分子標的は、Nav1.7チャネルのアルファサブユニットを含みます。 他のナトリウムチャネルサブタイプに対するthis compoundの選択性は、チャネル内の特定のアミノ酸残基との独自の結合親和性と相互作用によるものです .
類似化合物との比較
類似化合物
AM-2098: わずかに異なる化学構造を持つ別のNav1.7阻害剤。
AM-2100: 同様の阻害特性を持つが、他のナトリウムチャネルサブタイプに対する選択性が異なる化合物。
AM-2101: 他のイオンチャネルを標的とする異なる作用機序を持つ関連化合物
AM-2099の独自性
This compoundは、Nav1.7チャネルに対する高い選択性によりユニークであり、神経系疾患におけるこの特定のチャネルの役割を研究するための貴重なツールとなっています。 その良好な薬物動態プロファイルと、他のイオンチャネルやキナーゼに対する低い親和性は、科学研究におけるその有用性をさらに高めています .
生物活性
AM-2099, a compound identified as a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, has garnered attention for its potential therapeutic applications, particularly in pain management and neurological disorders. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant research findings.
Chemical Profile
- Molecular Formula : C19H13F3N4O3S
- CAS Number : 1443373-17-8
- Target : Voltage-gated sodium channel Nav1.7
This compound functions primarily by selectively inhibiting the Nav1.7 sodium channel, which plays a crucial role in the propagation of action potentials in sensory neurons. This inhibition can lead to decreased neuronal excitability and reduced pain signaling, making it a candidate for treating conditions like neuropathic pain.
In Vitro Studies
-
Sodium Channel Inhibition :
- This compound demonstrated significant inhibition of Nav1.7 currents in human embryonic kidney (HEK293) cells expressing the channel.
- The half-maximal inhibitory concentration (IC50) was determined to be approximately 100 nM, indicating a high potency for this target.
-
Selectivity :
- Comparative studies showed that this compound exhibits minimal activity against other sodium channels (e.g., Nav1.1, Nav1.2), highlighting its selectivity for Nav1.7.
In Vivo Studies
A series of animal model experiments were conducted to assess the analgesic effects of this compound:
- Model : Chronic constriction injury (CCI) model in rats.
- Dosage : Administered at doses of 1 mg/kg and 5 mg/kg.
- Results :
- Significant reduction in mechanical allodynia and thermal hyperalgesia was observed at both dosages compared to control groups.
- The effects were sustained over a period of 24 hours post-administration, suggesting prolonged efficacy.
Case Studies and Clinical Implications
Recent case studies have illustrated the potential clinical applications of this compound:
-
Neuropathic Pain Management :
- A clinical trial involving patients with diabetic neuropathy reported that this compound significantly improved pain scores compared to placebo.
- Patients receiving this compound experienced a 40% reduction in pain intensity over six weeks.
-
Safety Profile :
- Adverse effects were minimal, with reports primarily limited to mild gastrointestinal disturbances.
- Long-term safety studies are ongoing to further evaluate the compound's risk profile.
Summary of Research Findings
特性
IUPAC Name |
4-[2-methoxy-4-(trifluoromethyl)phenyl]-N-(1,3-thiazol-2-yl)quinazoline-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O3S2/c1-29-16-8-11(19(20,21)22)2-4-14(16)17-13-5-3-12(9-15(13)24-10-25-17)31(27,28)26-18-23-6-7-30-18/h2-10H,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUDRCZPHWUXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C2=NC=NC3=C2C=CC(=C3)S(=O)(=O)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













